molecular formula C24H24FN7O B2882577 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946314-32-5

3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2882577
CAS RN: 946314-32-5
M. Wt: 445.502
InChI Key: ICDAZSGEXYFLQP-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C24H24FN7O and its molecular weight is 445.502. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

The chemical compound 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to a broad class of heterocyclic compounds that have shown promising pharmacological activities. Research on similar structures has led to the synthesis of compounds with potential as 5-HT2 receptor antagonists, indicating possible applications in neuropsychiatric disorder treatments. For instance, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized and tested for their antagonist activities, with some compounds showing greater potency than established medications like ritanserin, without exhibiting alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Antimicrobial and Antifungal Potentials

The structure of 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is related to compounds that have demonstrated significant antimicrobial and antifungal activities. Studies on new thiophene-based heterocycles incorporating a thiophene moiety have shown that certain compounds were more potent than the standard drug Amphotericin B against specific fungi (Mabkhot et al., 2016).

Antihypertensive Agents

Further research into related 1,2,4-triazolo[1,5-alpha]pyrimidines has led to the discovery of compounds with promising antihypertensive activity, suggesting potential applications in cardiovascular disease management. Certain compounds in this class demonstrated significant in vitro and in vivo activity, highlighting the therapeutic potential of such structures (Bayomi et al., 1999).

Synthetic and Medicinal Perspectives

The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold, to which 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is closely related, has been identified as an important heterocyclic scaffold with a wide range of pharmacological activities including anticancer, antimicrobial, and anti-tubercular effects. This highlights the scaffold's potential in medicinal chemistry and the development of new therapeutic agents (Merugu et al., 2022).

Mechanism of Action

properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O/c1-2-20(17-7-4-3-5-8-17)24(33)31-13-11-30(12-14-31)22-21-23(27-16-26-22)32(29-28-21)19-10-6-9-18(25)15-19/h3-10,15-16,20H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDAZSGEXYFLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one

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